molecular formula C22H23N3O4 B2659680 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034281-01-9

8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2659680
CAS No.: 2034281-01-9
M. Wt: 393.443
InChI Key: PGQAVLJKZYMENZ-UHFFFAOYSA-N
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Description

The compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including the compound , is characterized by the presence of a benzene-fused oxazole ring structure . The specific structure of the compound “this compound” is not explicitly mentioned in the available data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include condensation reactions and coupling reactions . The specific reactions involved in the synthesis of the compound “this compound” are not explicitly mentioned in the available data.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis Techniques : This compound and its derivatives have been synthesized using various techniques. For instance, compounds with similar structures have been synthesized by treating secondary cyclic amines with reactive chlorine compounds, demonstrating a method to create 3-substituted derivatives (Vartale et al., 2008).
  • Antibacterial Properties : Studies have shown that similar compounds exhibit variable and modest antibacterial activity against different strains of bacteria and fungi (Patel et al., 2011).

Novel Applications in Chemical Reactions

  • Chemical Transformations : Research into related compounds has led to the discovery of new chemical transformations, such as dearomatization and decarbonylation, which influence the compounds' antimicrobial properties (Richter et al., 2022).
  • Electrooxidative Methods : Electrooxidative methods have been employed in synthesizing novel derivatives from related compounds, indicating potential applications in creating cyclic products through electrochemical oxidation (Okimoto et al., 2010).

Medicinal Chemistry and Drug Metabolism

  • Cytochrome P450 and Enzymes : Studies have also been conducted on the oxidative metabolism of similar compounds, involving enzymes like Cytochrome P450. This research contributes to understanding the metabolic pathways and potential therapeutic applications of these compounds (Hvenegaard et al., 2012).

Structural and Physicochemical Analysis

  • Crystal Structures : Research on crystal structures, Hirshfeld surface analyses, and energy frameworks of similar compounds provides insights into their molecular configurations and potential interactions (Ullah & Stoeckli-Evans, 2021).

Mechanism of Action

Benzoxazole derivatives, including the compound , have been identified as inhibitors of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .

Future Directions

The future directions for research on benzoxazole derivatives, including the compound , involve further exploration of their potential applicability as therapeutic agents . The specific future directions for research on the compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” are not explicitly mentioned in the available data.

Properties

IUPAC Name

8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAVLJKZYMENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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